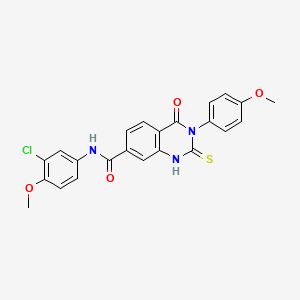![molecular formula C16H15FN4O2S B2994504 Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate CAS No. 852374-29-9](/img/structure/B2994504.png)
Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” is a chemical compound. It is related to a class of compounds known as triazolopyridazines . Triazolopyridazines have been studied for their potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds involves a triazole ring fused with a pyridazine ring . The specific molecular structure of “this compound” would require more specific data for accurate analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved data. A related compound has a molecular weight of 273.27 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate have been extensively studied. For instance, compounds with structural analogs have been synthesized as potential cytotoxic agents. These compounds underwent extensive characterization, including infrared, proton nuclear magnetic resonance, mass spectral data, elemental analysis, and X-ray powder diffraction. The crystal structures of these compounds were determined, showcasing their potential in medicinal chemistry research (Gündoğdu et al., 2017).
Antimicrobial Applications
The antimicrobial potential of compounds synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate has been explored. These compounds include a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, screened for their antimicrobial activity. The synthesis of these compounds demonstrates the diverse applications of this compound derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Insecticidal Activity
Research has also extended to the insecticidal assessment of heterocycles incorporating a thiadiazole moiety, starting from new precursors. These studies aim at developing compounds that exhibit insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Such research highlights the potential of this compound and its derivatives in agricultural applications to protect crops from pest damage (Fadda et al., 2017).
Spectroscopic Properties
The fluorescent and spectroscopic properties of mesoionic oxazolo[3,2-b]pyridazin-2-one derivatives, which share a structural resemblance to this compound, have been investigated. Studies in both solution and solid states explore the effects of substituents like fluorine and ethyl on the spectroscopic properties, contributing to our understanding of how structural modifications influence the optical properties of these compounds. This research is pertinent in the development of new materials with potential applications in optical devices and sensors (Vasilescu et al., 2004).
Future Directions
The future directions for research on “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential pharmacological activities could be areas of interest .
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine scaffold, which is known to exhibit diverse pharmacological activities . The specific targets of this compound would depend on its precise structure and functional groups.
Mode of action
The mode of action would depend on the specific biological target of this compound. Generally, compounds with this scaffold can interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical pathways
The affected pathways would depend on the specific biological target of this compound. Compounds with a similar scaffold have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies can be performed to predict these properties .
Result of action
The molecular and cellular effects would depend on the specific biological target of this compound. Generally, compounds with this scaffold can modulate the activity of their targets, leading to downstream effects on cellular functions .
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROZBWKVZUYZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)

![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)



![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994434.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)

![Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2994441.png)
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate](/img/structure/B2994442.png)
